molecular formula C10H14O B13807917 1-[(4S)-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone

1-[(4S)-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone

Cat. No.: B13807917
M. Wt: 150.22 g/mol
InChI Key: BTXSVMBTNJSALB-VIFPVBQESA-N
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Description

1-[(4S)-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone is an organic compound with a unique structure that includes a cyclopentene ring substituted with a prop-1-en-2-yl group and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4S)-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diene or an enyne, followed by functional group transformations to introduce the ethanone group. The reaction conditions typically involve the use of catalysts, such as transition metal complexes, and may require specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(4S)-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[(4S)-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4S)-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentenone derivatives: Compounds with similar cyclopentene structures but different substituents.

    Cyclohexenone derivatives: Compounds with a cyclohexene ring instead of a cyclopentene ring.

    Alkenyl ketones: Compounds with alkenyl groups and ketone functionalities.

Uniqueness

1-[(4S)-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone is unique due to its specific combination of a cyclopentene ring, a prop-1-en-2-yl group, and an ethanone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-[(4S)-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone

InChI

InChI=1S/C10H14O/c1-7(2)9-4-5-10(6-9)8(3)11/h5,9H,1,4,6H2,2-3H3/t9-/m0/s1

InChI Key

BTXSVMBTNJSALB-VIFPVBQESA-N

Isomeric SMILES

CC(=C)[C@H]1CC=C(C1)C(=O)C

Canonical SMILES

CC(=C)C1CC=C(C1)C(=O)C

Origin of Product

United States

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